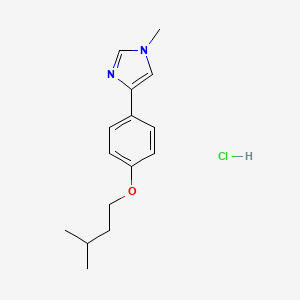
3-Chloro-2-hydroxy-2-methylpropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester can be synthesized through the esterification of methacrylic acid with 3-chloro-2-hydroxypropyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Polymerization: The methacrylate group in the compound can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide.
Polymerization: Free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, are used to initiate the polymerization process.
Major Products Formed
Applications De Recherche Scientifique
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers for various applications.
Medicine: It is used in the development of dental materials, such as adhesives and sealants.
Industry: The compound is used in the production of coatings, adhesives, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group in the compound can react with other monomers to form polymers with specific properties. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methacrylic acid 2-hydroxypropyl ester: Similar in structure but lacks the chlorine atom.
Methacrylic acid 3-chloro-2-hydroxypropyl ester: Similar but with a different substitution pattern on the hydroxypropyl group.
Uniqueness
Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester is unique due to the presence of both a methacrylate group and a chlorine atom, which allows it to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
41768-19-8 |
|---|---|
Formule moléculaire |
C8H13ClO3 |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
(3-chloro-2-hydroxy-2-methylpropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13ClO3/c1-6(2)7(10)12-5-8(3,11)4-9/h11H,1,4-5H2,2-3H3 |
Clé InChI |
BKRXIRGKBWGKAX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC(C)(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
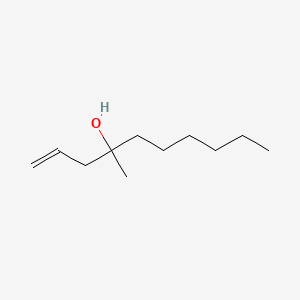
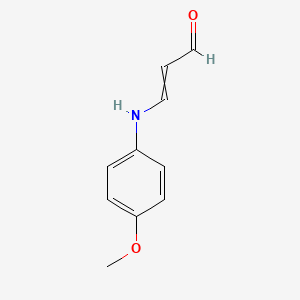
![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
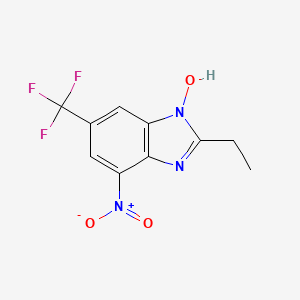
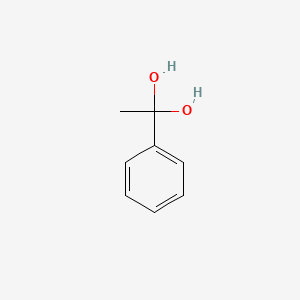
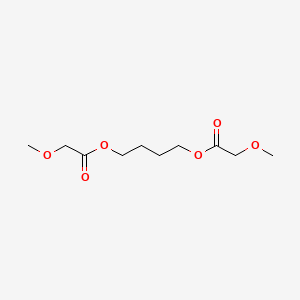
![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
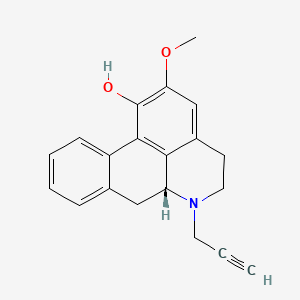
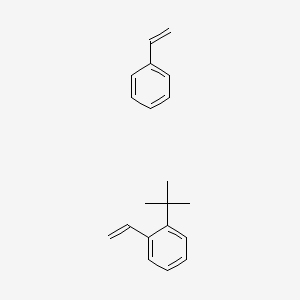
![Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-](/img/structure/B14664308.png)
![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
